molecular formula C7H4FIO B1294276 3-Fluoro-5-iodobenzaldehyde CAS No. 914636-93-4

3-Fluoro-5-iodobenzaldehyde

Cat. No. B1294276
M. Wt: 250.01 g/mol
InChI Key: XULKBHBAGSJSFP-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodobenzaldehyde is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related research on fluorobenzaldehydes and iodobenzaldehydes. It is likely to be a benzaldehyde derivative with a fluorine atom at the third position and an iodine atom at the fifth position on the benzene ring. This compound would be of interest due to the presence of both a strong electron-withdrawing group (iodine) and a strong electron-donating group (fluorine), which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through various methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, and oxidation of fluorobenzyl alcohol . Additionally, electrosynthesis by indirect electronic oxidation has been used to synthesize o-(m-, p-)fluorobenzaldehydes with good yield and current efficiency . While these methods do not directly describe the synthesis of 3-fluoro-5-iodobenzaldehyde, they provide a foundation for potential synthetic routes that could be adapted for this compound.

Molecular Structure Analysis

The molecular structure of fluorobenzaldehydes has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structural transformations of 3-fluorobenzaldehyde under cryogenic conditions have been investigated, revealing the presence of cis and trans conformers . Similarly, the structure of 3-iodobenzaldehyde has been characterized, showing that it crystallizes in the monoclinic space group P21/c with the O-trans form . These studies suggest that 3-fluoro-5-iodobenzaldehyde may also exhibit conformational isomerism, with potential implications for its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of fluorobenzaldehydes has been explored in the context of synthesizing heterocyclic compounds. For example, o-fluorobenzaldehydes have been used in the condensation with hydrazine to synthesize indazoles, a class of compounds with significant pharmaceutical interest . Although the specific reactivity of 3-fluoro-5-iodobenzaldehyde is not detailed, the presence of both fluorine and iodine substituents could lead to unique chemical behaviors, potentially facilitating novel reactions or influencing the selectivity of known transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes are influenced by the substituents on the benzene ring. For example, the presence of fluorine can affect the conformational preference of the molecule, as seen in the case of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde . The iodine substituent in 3-iodobenzaldehyde also affects its conformational stability and vibrational frequencies . Therefore, 3-fluoro-5-iodobenzaldehyde is expected to have distinct physical and chemical properties that could be explored through experimental and computational studies, similar to those conducted on related compounds.

Scientific Research Applications

  • General Use

    • Scientific Field : Organic Chemistry
    • Application Summary : 3-Fluoro-5-iodobenzaldehyde is a versatile aromatic aldehyde used as an organic building block . It is used in various applications including the synthesis of polymers .
    • Results or Outcomes : The outcomes also depend on the specific use. In polymer synthesis, for example, it could contribute to the creation of new materials with unique properties .
  • Microbiome Research

    • Scientific Field : Microbiology
    • Application Summary : 3-Fluoro-5-iodobenzaldehyde has been used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics .
    • Application Methods : The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. This is built on the mini-Tn7 transposon and uses the pTn7-SCOUT plasmid family for modular assembly .
    • Results or Outcomes : The DFM strategy showed no detrimental effects on fitness or community assembly dynamics. Through the application of flow cytometry, researchers successfully differentiated, quantified, and tracked a diverse six-member synthetic community under various complex conditions .

Safety And Hazards

3-Fluoro-5-iodobenzaldehyde is classified as a hazardous substance. It has a GHS07 signal word of warning . The hazard statements include H302 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

3-Fluoro-5-iodobenzaldehyde has been reported to prepare compounds with biochemical and pharmaceutical applications, revealing future uses of materials involving 3-fluoro-5-iodobenzaldehyde .

properties

IUPAC Name

3-fluoro-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKBHBAGSJSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650536
Record name 3-Fluoro-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-iodobenzaldehyde

CAS RN

914636-93-4
Record name 3-Fluoro-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-fluoro-5-iodophenyl)methanol (9.79 g, 35.0 mmol) was dissolved in DCM (94 mL) and then silica gel (18.0 g) was added. To the mixture at room temperature was added PCC (18.3 g, 45.0 mmol) portion-wise and the mixture agitated at room temperature for 1 h and followed by TLC. After 1 h, TLC indicated complete conversion of the SM to a non-polar (presumably aldehyde). The reaction mixture was filtered over 1-inch plug of silica pad and eluted with 30% Ether in DCM (200 mL). The filtrate was concentrated in vacuo to afford the crude product, which was taken to the next step without further purification.
Quantity
9.79 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
18.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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